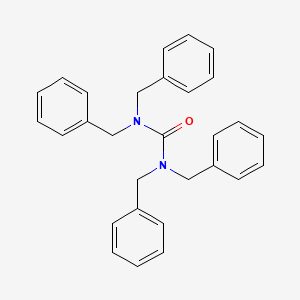
N,N,N',N'-Tetrabenzylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabenzylurea: is an organic compound with the molecular formula C₂₉H₂₈N₂O It is characterized by the presence of four benzyl groups attached to a urea core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrabenzylurea can be synthesized through the reaction of dibenzylamine with phosgene or triphosgene in the presence of a base such as triethylamine . The reaction typically involves the following steps:
Formation of the intermediate: Dibenzylamine reacts with phosgene or triphosgene to form an intermediate isocyanate.
Formation of the final product: The intermediate isocyanate then reacts with another molecule of dibenzylamine to form 1,1,3,3-tetrabenzylurea.
Industrial Production Methods: Industrial production of 1,1,3,3-tetrabenzylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrabenzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as or in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzylureas.
Scientific Research Applications
1,1,3,3-Tetrabenzylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrabenzylurea involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,1,3,3-Tetramethylurea: Similar structure but with methyl groups instead of benzyl groups.
1,1,3,3-Tetraethylurea: Similar structure but with ethyl groups instead of benzyl groups.
1,1,3,3-Tetrabutylurea: Similar structure but with butyl groups instead of benzyl groups.
Uniqueness: 1,1,3,3-Tetrabenzylurea is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. The aromatic nature of the benzyl groups allows for unique interactions and reactivity compared to its alkyl-substituted counterparts.
Properties
CAS No. |
86548-82-5 |
|---|---|
Molecular Formula |
C29H28N2O |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1,1,3,3-tetrabenzylurea |
InChI |
InChI=1S/C29H28N2O/c32-29(30(21-25-13-5-1-6-14-25)22-26-15-7-2-8-16-26)31(23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
YKQTUYZMOYXGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14397010.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(2-fluorophenyl)ethyl]acetamide](/img/structure/B14397013.png)
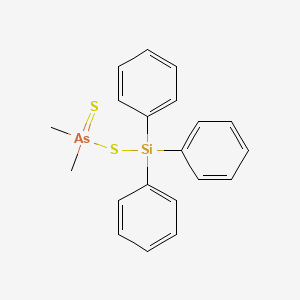
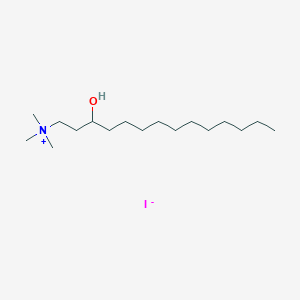
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
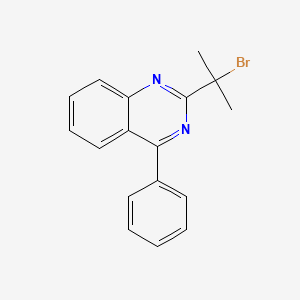
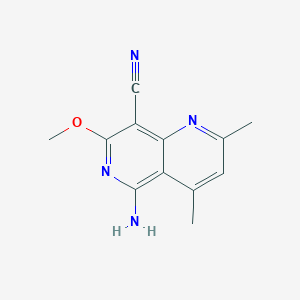
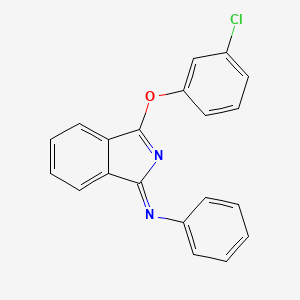
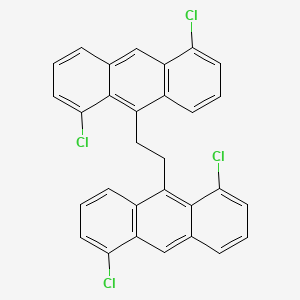
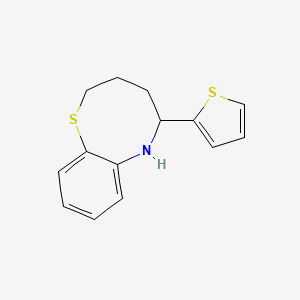
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
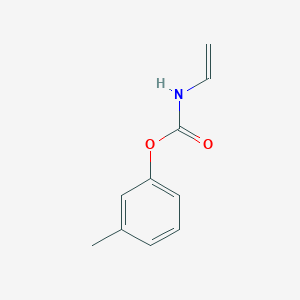
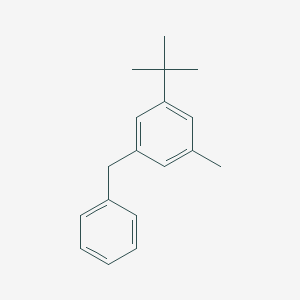
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
